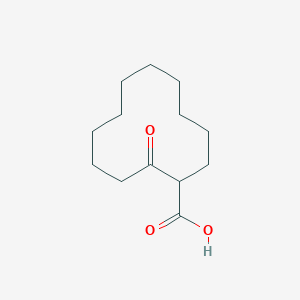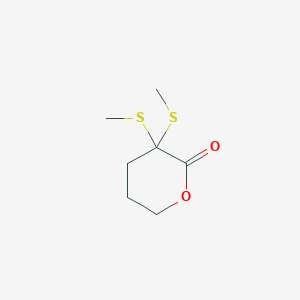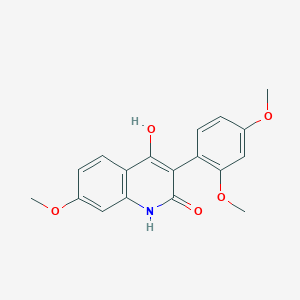
3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with methoxy and hydroxy groups. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the methoxy and hydroxy substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors, automated synthesis systems, and advanced purification techniques are common in industrial production to achieve high-quality products.
化学反应分析
Types of Reactions
3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolinone core, leading to the formation of reduced quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
科学研究应用
3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity. The presence of methoxy and hydroxy groups can influence its binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares the dimethoxyphenyl group but differs in its core structure.
3,4-Dimethoxyphenylacetone: Another compound with a similar aromatic ring but different functional groups and core structure.
Uniqueness
3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one is unique due to its specific combination of functional groups and the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
92741-83-8 |
|---|---|
分子式 |
C18H17NO5 |
分子量 |
327.3 g/mol |
IUPAC 名称 |
3-(2,4-dimethoxyphenyl)-4-hydroxy-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17NO5/c1-22-10-4-6-12-14(8-10)19-18(21)16(17(12)20)13-7-5-11(23-2)9-15(13)24-3/h4-9H,1-3H3,(H2,19,20,21) |
InChI 键 |
CXSKMGPUWPISIK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=C(C=C(C=C3)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
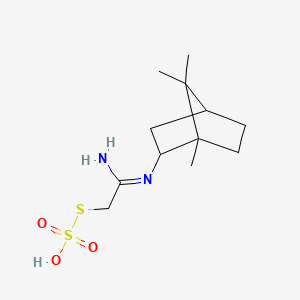
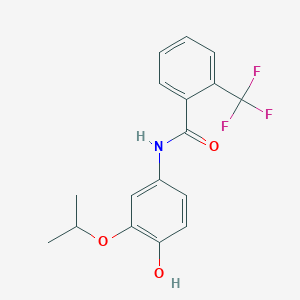
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)

![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
